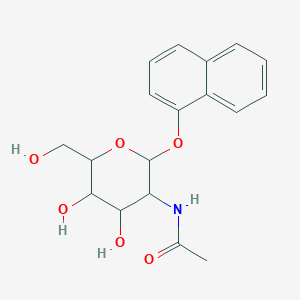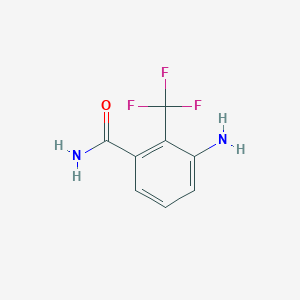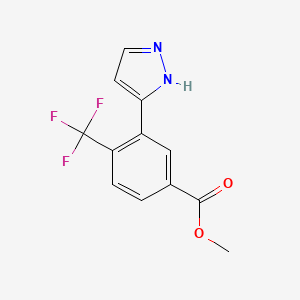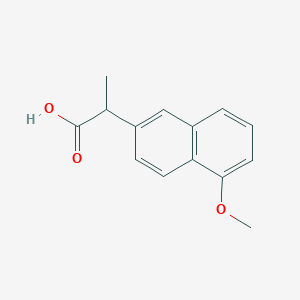
2-(5-methoxynaphthalen-2-yl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid is a chemical compound with the molecular formula C14H13ClO3 and a molecular weight of 264.70 g/mol . It is also known by other names such as (S)-5-Chloro Naproxen and Naproxen Impurity B . This compound is a derivative of naphthalene and is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the naphthalene ring.
Preparation Methods
The synthesis of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid involves several steps. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination to introduce the chloro group at the desired position.
Methoxylation: The chlorinated intermediate is then subjected to methoxylation to introduce the methoxy group.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is used as a reference standard in pharmaceutical research to study impurities and degradation products of related drugs.
Industry: The compound is used in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid can be compared with other similar compounds such as :
Naproxen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Ketoprofen: An NSAID with a similar mechanism of action but different chemical properties.
The uniqueness of 5-Chloro-6-Methoxy-alpha-Methyl-2-naphthaleneacetic Acid lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methoxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSDYDMKBXRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12081544.png)
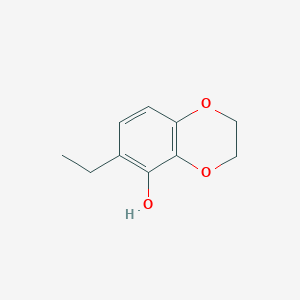
![(5-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12081552.png)


